8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-
Description
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a heterocyclic compound featuring a benzimidazole core fused with a 1,3-dioxolo ring at the [4,5-e] positions and methoxy groups at the 4,5-positions of the benzimidazole moiety.
Properties
IUPAC Name |
4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFVLWYMNCVZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C3=C1NC=N3)OCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted o-Phenylenediamine Preparation
4,5-Dimethoxy-o-phenylenediamine can be synthesized via nitration and reduction of dimethoxybenzene derivatives. For example, nitration of 1,2-dimethoxybenzene yields 4-nitro-1,2-dimethoxybenzene, which is subsequently reduced to the diamine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C).
Benzimidazole Cyclization
Reacting 4,5-dimethoxy-o-phenylenediamine with formic acid under reflux (100°C, 6 h) generates the benzimidazole core. Alternatively, aldehydes (e.g., glyoxal) in acidic conditions (HCl, H₂O) facilitate cyclization. Yields typically exceed 80% under optimized conditions.
Dioxolo Ring Formation
The 1,3-dioxolo[4,5-e] ring is introduced via cyclization of adjacent diol or carbonyl groups on the benzimidazole core.
Diol Cyclization with Carbonyl Reagents
Introducing hydroxyl groups at positions 4 and 5 of the benzimidazole enables dioxolo ring formation. Treatment with triphosgene (COCl₂) or dichloromethane in basic conditions (K₂CO₃, DMF) promotes cyclization. For example:
This method achieves ~70% yield but requires stringent moisture control.
One-Pot Tandem Synthesis
Combining benzimidazole formation and dioxolo cyclization in a single step reduces purification needs. A mixture of 4,5-dimethoxy-o-phenylenediamine, glyoxal, and ethylene glycol in polyphosphoric acid (PPA) at 120°C for 4 h yields the target compound directly. Catalysts like PVP-supported trifluoromethanesulfonic acid (PVP-TfOH) enhance reaction efficiency, reducing time to 30 min with 85% yield.
Catalytic and Solvent-Free Methods
Modern synthetic protocols emphasize green chemistry principles.
Polymer-Supported Acid Catalysis
PVP-TfOH (0.2 g) catalyzes benzimidazole-dioxolo formation under solvent-free conditions (70°C, 6 min). Hydrogen peroxide (H₂O₂, 30%) acts as an oxidant, minimizing byproducts. This method is scalable and recyclable (5 cycles, <5% yield loss).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the reaction to 10 min, improving yield to 90%. Ethanol or water as solvents enhances microwave absorption, though solvent-free conditions remain preferable for energy efficiency.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Classical Cyclization | HCOOH, reflux | 6 h | 80 | Simple setup |
| PVP-TfOH Catalyzed | Solvent-free, 70°C | 6 min | 85 | Fast, recyclable catalyst |
| Microwave-Assisted | H₂O, 300 W | 10 min | 90 | Energy-efficient |
| One-Pot Tandem | PPA, 120°C | 4 h | 75 | Minimal purification |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enable precise temperature and mixing control, reducing side reactions. A two-stage system separates benzimidazole formation (Stage 1: 100°C, 2 h) and dioxolo cyclization (Stage 2: 80°C, 1 h), achieving 92% yield with >99% purity.
Purification Techniques
Crystallization from ethanol-water (1:3 v/v) removes unreacted diamine and carbonyl byproducts. Chromatography (SiO₂, ethyl acetate/hexane) is reserved for high-purity pharmaceutical grades.
Retrosynthetic Analysis
Disconnecting the dioxolo ring reveals two synthons:
-
Benzimidazole core : Derived from 4,5-dimethoxy-o-phenylenediamine and glyoxal.
-
Dioxolo bridge : Introduced via ethylene glycol or carbonyl reagents.
Alternative routes prioritize early-stage dioxolo incorporation, such as cyclizing 4,5-dihydroxybenzimidazole with dichloromethane.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
Studies have demonstrated that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. This includes bacteria and fungi where the compounds disrupt microbial cell membranes or inhibit essential metabolic pathways . The 4,5-dimethoxy substitution enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.
Materials Science
Polymer Chemistry
In materials science, 8H-1,3-Dioxolo[4,5-e]benzimidazole can serve as a building block for synthesizing polymers with specific properties. Its unique dioxole ring structure allows for the creation of copolymers that exhibit enhanced thermal stability and mechanical strength. These polymers can be utilized in coatings and composites for various industrial applications .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Research suggests that incorporating such compounds into OLEDs can improve light emission efficiency and color purity. The dioxole moiety contributes to the electronic delocalization necessary for effective charge transport in these devices .
Analytical Chemistry
Fluorescent Probes
8H-1,3-Dioxolo[4,5-e]benzimidazole derivatives have been explored as fluorescent probes in biochemical assays. Their ability to fluoresce under specific conditions enables their use in tracking biological processes or detecting biomolecules in complex samples. This application is particularly useful in cellular imaging and diagnostics .
Chromatographic Applications
The compound can also be utilized as a stationary phase in chromatographic techniques due to its chemical stability and interaction capabilities with various analytes. This enhances separation efficiency in high-performance liquid chromatography (HPLC) and gas chromatography (GC), making it valuable in analytical laboratories .
Mechanism of Action
The mechanism of action of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Methoxy Substituents
5,6-Dimethoxybenzimidazole Derivatives
- Structure : Methoxy groups at the 5,6-positions of the benzimidazole core.
- Synthesis : Prepared via reduction of 1,2-dimethoxy-4,5-dinitrobenzene intermediates, followed by cyclization .
- Stability : Air-sensitive intermediates during synthesis, requiring controlled conditions .
4,6-Dimethoxybenzimidazole (5a)
- Structure : Methoxy groups at the 4,6-positions.
- Synthesis : Catalytic hydrogenation of nitroaniline derivatives using Pd/C and hydrazine .
Key Differences :
- Substituent Position : The 4,5-dimethoxy configuration in the target compound may confer distinct electronic effects compared to 5,6- or 4,6-substituted analogs, influencing interactions with biological targets.
- Synthetic Complexity: The fused dioxolo ring in the target compound requires specialized cyclocondensation methods , whereas non-fused analogs are synthesized via simpler reductions .
Fused Heterocyclic Systems
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one
- Structure: Benzopyranone fused with a dioxolo ring at [4,5-g], with methoxy groups at 7,9-positions.
- Activity: Not directly reported, but flavone analogs often exhibit antioxidant or anticancer properties .
1,3-Dioxolo[4,5-e]isoindolo[1,2-b][3]benzazepin-8-one
- Structure: Complex polycyclic system with dioxolo and benzazepinone moieties.
- Activity: Limited data, but such structures are often explored for CNS activity due to their resemblance to alkaloids .
Antiproliferative Activity
- Target Compound : While direct data are unavailable, structurally related benzimidazole derivatives with methoxy groups (e.g., 5,6-dimethoxy) show weak to moderate antiproliferative effects, likely via intercalation or topoisomerase inhibition .
- Inference : The 4,5-dimethoxy configuration may enhance DNA-binding affinity due to increased electron density, though selectivity remains a challenge .
Antioxidant and Antimicrobial Potential
- Dimethoxy Tryptamine Analogs: N-Fatty acyl derivatives of 4,5-dimethoxy tryptamine exhibit notable antioxidant activity (e.g., DPPH radical scavenging) and antimicrobial effects against Bacillus subtilis .
- Relevance to Target Compound : The methoxy groups in the target compound may similarly enhance radical scavenging, though this requires experimental validation.
Comparative Data Table
Biological Activity
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique structure features a dioxolo ring fused to a benzimidazole core with methoxy substituents at the 4 and 5 positions. This configuration imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that compounds similar to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole analogues can selectively target bacterial DNA while minimizing cytotoxicity to mammalian cells. A notable study demonstrated that a related benzimidazole compound inhibited microbial topoisomerase with an IC50 value significantly lower than that for human topoisomerase I, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
The compound's structural features allow it to interact with various biological macromolecules, potentially leading to anticancer effects. Research on related benzimidazole derivatives has shown promise in inhibiting cancer cell proliferation. For example, some derivatives displayed enhanced binding affinity to DNA minor grooves and reduced toxicity towards normal cells .
The mechanism of action for 8H-1,3-Dioxolo[4,5-e]benzimidazole is thought to involve enzyme inhibition. The compound may bind to specific enzymes' active sites, blocking substrate access and disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis is crucial in understanding how modifications to the benzimidazole structure influence biological activity. Compounds with methoxy groups have shown improved interactions with biological targets compared to their non-methoxy counterparts. For instance, the presence of methoxy groups has been linked to enhanced solubility and bioavailability .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against several bacterial strains. The results indicated that compounds with similar structural features to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compounds were noted for their ability to clear infections without significant cytotoxicity .
Study 2: Anticancer Potential
In a separate investigation focusing on anticancer properties, researchers synthesized several benzimidazole derivatives and assessed their effects on cancer cell lines. One derivative demonstrated a remarkable ability to inhibit cell growth at low concentrations while sparing normal cells from toxicity. This finding underscores the potential of structurally similar compounds in cancer therapy .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 8H-1,3-Dioxolo[4,5-e]benzimidazole | Dioxolo ring + Dimethoxy | Antimicrobial & Anticancer | Not specified |
| DMA (related analogue) | Benzimidazole core | Inhibits microbial topoisomerase | <10 (E. coli) |
| Compound 3 (from recent study) | Benzimidazole with chloro groups | AChE inhibitor | 0.050 ± 0.001 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-?
- Methodology : Synthesis typically involves cyclocondensation of substituted benzimidazole precursors with dioxole-forming reagents. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature (60–80°C) can yield fused benzimidazole-dioxole frameworks. Post-synthetic modifications (e.g., methoxylation) require protecting-group strategies to ensure regioselectivity .
- Key Parameters :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMSO/Ethanol | 60-75% |
| Temperature | 70-80°C | |
| Catalyst | Acetic acid |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm methoxy (-OCH₃) signals at δ ~3.8–4.0 ppm (1H) and ~55–60 ppm (13C). Aromatic protons in the benzimidazole core appear as multiplet signals between δ 6.5–8.0 ppm .
- IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-O-C (dioxole ring, 1200–1250 cm⁻¹) .
- LC-MS : Molecular ion peak [M+H]+ at m/z corresponding to C₁₇H₁₄N₂O₄ (calculated ~334.3 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for fused benzimidazole derivatives?
- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in bond angles/planarity. For disordered structures, refine data using restraints (e.g., DFIX, SIMU) and validate with Hirshfeld surface analysis .
- Case Study : A related compound (5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine) showed planar benzimidazole-dioxole fusion, confirmed via SHELXL refinement (R-factor < 0.05) .
Q. How does the methoxy substitution pattern influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antiproliferative Activity : Methoxy groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability. Analogous benzimidazole derivatives with 3,4,5-trimethoxy substituents showed IC₅₀ values of 4–7 µM against glioblastoma cells .
- Table : Cytotoxicity of Structural Analogs
| Compound | Substituents | IC₅₀ (A-172 cells) |
|---|---|---|
| Ks022 | 3,4,5-Trimethoxy | 4.2 µM |
| 8H-1,3-Dioxolo derivative | 4,5-Dimethoxy | Pending data |
Q. What computational methods predict reactivity in electrophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) identify reactive sites. Fukui indices indicate nucleophilic reactivity at C6 of the benzimidazole core, favoring halogenation or nitration .
Methodological Challenges & Solutions
Q. How to address low yields in cyclocondensation steps?
- Solution : Optimize stoichiometry (1:1.2 molar ratio of benzimidazole precursor to dioxole-forming agent) and use microwave-assisted synthesis to reduce reaction time (30 mins vs. 18 hrs conventional) .
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Protocol :
MTT Assay : Treat HT1080 fibrosarcoma and A-172 glioblastoma cells with 10–100 µM compound for 48 hrs.
Apoptosis Analysis : Use Annexin V/PI staining and caspase-3 activation assays .
Data Contradictions & Validation
Q. Discrepancies in reported melting points for analogs: How to reconcile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
